(Bromomethyl)cyclohexane-d11
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Description
“(Bromomethyl)cyclohexane-d11” is the deuterium labeled (Bromomethyl)cyclohexane . It has the molecular formula C7H13Br and a molecular weight of 177.082 . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of “(Bromomethyl)cyclohexane-d11” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This is typically done as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular structure of “(Bromomethyl)cyclohexane-d11” consists of a cyclohexane ring with a bromomethyl group attached . The IUPAC Standard InChI is InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(Bromomethyl)cyclohexane-d11” are not detailed in the search results, it’s worth noting that similar compounds, such as alkyl halides, often undergo E2 reactions with the addition of a strong base, resulting in an alkene .Physical And Chemical Properties Analysis
“(Bromomethyl)cyclohexane-d11” is a liquid at room temperature . It has a refractive index of n20/D 1.492 (lit.) . The boiling point is 76-77 °C/26 mmHg (lit.) and the density is 1.269 g/mL at 25 °C (lit.) .Safety And Hazards
“(Bromomethyl)cyclohexane-d11” is classified as a flammable liquid (Category 3), according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s advised to avoid contact with skin, eyes, and clothing, and to use only in well-ventilated areas . In case of contact, wash off with soap and plenty of water .
properties
CAS RN |
1219794-79-2 |
---|---|
Product Name |
(Bromomethyl)cyclohexane-d11 |
Molecular Formula |
C7H13Br |
Molecular Weight |
188.152 |
IUPAC Name |
1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI Key |
UUWSLBWDFJMSFP-BZNVDYMVSA-N |
SMILES |
C1CCC(CC1)CBr |
synonyms |
(Bromomethyl)cyclohexane-d11; 1-(Bromomethyl)cyclohexane-d11; Bromocyclohexylmethane-d11; Cyclohexylmethyl Bromide-d11; 6-(Bromomethyl)-cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11 |
Origin of Product |
United States |
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